molecular formula C8H16OS B13793642 2-Methoxy-3,3-dimethyl-2-propan-2-ylthiirane

2-Methoxy-3,3-dimethyl-2-propan-2-ylthiirane

Cat. No.: B13793642
M. Wt: 160.28 g/mol
InChI Key: XFLJSWCIXSNBIC-UHFFFAOYSA-N
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Description

2-Methoxy-3,3-dimethyl-2-propan-2-ylthiirane is an organic compound with a unique structure that includes a thiirane ring, which is a three-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,3-dimethyl-2-propan-2-ylthiirane can be achieved through several methods. One common approach involves the reaction of 2-methoxy-3,3-dimethyl-1-propene with sulfur dichloride (SCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,3-dimethyl-2-propan-2-ylthiirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiirane ring to a thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted thiirane derivatives

Scientific Research Applications

2-Methoxy-3,3-dimethyl-2-propan-2-ylthiirane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,3-dimethyl-2-propan-2-ylthiirane involves its interaction with various molecular targets. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. These interactions can affect biological pathways and processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2,2-dimethyloxirane: Similar structure but contains an oxygen atom instead of sulfur.

    2,2-Dimethoxypropane: Contains two methoxy groups but lacks the thiirane ring.

    1-Butene, 3-methoxy-2,3-dimethyl-: Similar alkyl structure but different functional groups.

Uniqueness

2-Methoxy-3,3-dimethyl-2-propan-2-ylthiirane is unique due to the presence of the thiirane ring, which imparts distinct chemical reactivity and potential applications. The sulfur atom in the thiirane ring can participate in various chemical reactions that are not possible with oxygen-containing analogs.

Properties

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

2-methoxy-3,3-dimethyl-2-propan-2-ylthiirane

InChI

InChI=1S/C8H16OS/c1-6(2)8(9-5)7(3,4)10-8/h6H,1-5H3

InChI Key

XFLJSWCIXSNBIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(S1)(C)C)OC

Origin of Product

United States

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